molecular formula C15H16BrNO3 B2516546 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide CAS No. 1795413-56-7

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide

Cat. No.: B2516546
CAS No.: 1795413-56-7
M. Wt: 338.201
InChI Key: VBCMEKPKZBQVQR-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a furan ring, and a hydroxypropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxyethyl}benzamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide: Similar structure but with an acetamide core instead of benzamide.

    2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}thiobenzamide: Similar structure but with a thiobenzamide core instead of benzamide.

Uniqueness

The uniqueness of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the hydroxypropyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Biological Activity

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C16H18BrNO4
  • CAS Number : 1788666-73-8
  • Molecular Weight : 364.23 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : The initial step often involves the bromination of the precursor compound under controlled conditions.
  • Coupling Reactions : Subsequent steps introduce furan and hydroxyl groups through coupling reactions, often utilizing solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor for various biological pathways, potentially impacting:

  • Cell Signaling Pathways : Altering the activity of kinases and phosphatases.
  • Enzymatic Inhibition : Compounds similar in structure have shown inhibition against proteases relevant in diseases like cancer and viral infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have demonstrated significant inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL.

CompoundMIC (µg/mL)Target Organisms
Furan Derivative A10E. coli
Furan Derivative B25S. aureus
Furan Derivative C15P. aeruginosa

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Reference
MCF712.5
A5498.0
HeLa15.0

Case Studies

  • Study on SARS-CoV-2 Protease Inhibition : A related study identified derivatives that inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 µM, suggesting potential applications in antiviral drug development .
  • Anticancer Screening : Another investigation evaluated various furan derivatives for their anticancer properties against MCF7 and A549 cell lines, revealing promising IC50 values that indicate strong cytotoxicity .

Properties

IUPAC Name

2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMEKPKZBQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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